1-Hydroxycyclohexanecarbonitrile, commonly known as cyclohexanone cyanohydrin, is a solid α-hydroxynitrile (m.p. 32–35 °C) utilized extensively as a bifunctional building block in organic synthesis. It features both a reactive hydroxyl group and a nitrile group attached to a cyclohexane ring. In industrial and laboratory procurement, it is primarily sourced as a pre-formed intermediate to bypass the hazardous handling of hydrogen cyanide gas or alkali cyanide salts. Its primary utility lies in its role as a direct precursor for spirocyclic compounds, α-hydroxyamides, and unnatural amino acids like 1-aminocyclohexanecarboxylic acid .
Substituting 1-hydroxycyclohexanecarbonitrile with cheaper, generic aliphatic alternatives like acetone cyanohydrin fails when the target application requires the specific steric and lipophilic profile of the cyclohexane ring, such as in the synthesis of spiro-oxazolones or spirodiclofen. Furthermore, attempting to replace the pre-formed compound with in-situ generation (cyclohexanone plus sodium cyanide) introduces severe processability bottlenecks, requiring stringent safety infrastructure to manage highly toxic, volatile HCN gas. Additionally, compared to five-membered ring analogs (cyclopentanone cyanohydrin), cyclohexanone cyanohydrin exhibits a significantly higher thermodynamic stability due to the relief of torsional strain in the chair conformation, meaning it is less prone to reverting to free cyanide and ketone during storage or unbuffered reactions [1].
Cyclohexanone cyanohydrin demonstrates exceptional thermodynamic stability compared to its five-membered ring counterpart. The equilibrium constant for the formation of cyclohexanone cyanohydrin is approximately 1,000 times greater than that of cyclopentanone cyanohydrin. This is because the sp2 to sp3 transition in the six-membered ring relieves torsional strain and allows for a stable chair conformation without significant steric hindrance, whereas the same transition in a five-membered ring increases eclipsing strain [1].
| Evidence Dimension | Equilibrium constant for cyanohydrin formation |
| Target Compound Data | High equilibrium constant (stable chair conformation) |
| Comparator Or Baseline | Cyclopentanone cyanohydrin (approx. 1000x lower K) |
| Quantified Difference | ~1,000-fold higher equilibrium constant |
| Conditions | Standard thermodynamic equilibrium conditions |
A higher equilibrium constant means the compound is less prone to reverting to toxic free cyanide and ketone during storage, handling, and downstream reactions.
Procuring isolated 1-hydroxycyclohexanecarbonitrile directly bypasses the need for in-situ cyanation. In standard laboratory or industrial cyanation, generating the equivalent molar amount of cyanohydrin requires handling stoichiometric or excess amounts of highly toxic sodium cyanide (NaCN) or hydrogen cyanide (HCN) gas under strictly buffered pH conditions (pH ~4.5–6). Utilizing the pre-formed solid eliminates the requirement for specialized HCN gas-handling infrastructure and reduces the risk of cyanide exposure during the initial synthesis steps[1].
| Evidence Dimension | Toxic gas handling requirement |
| Target Compound Data | Zero in-situ HCN/NaCN handling required |
| Comparator Or Baseline | In-situ generation (requires stoichiometric NaCN/HCN and strict pH buffering) |
| Quantified Difference | Elimination of primary cyanide handling step |
| Conditions | Pre-formed procurement vs. in-situ synthesis |
Procuring the pre-formed solid drastically lowers facility safety overhead and simplifies regulatory compliance regarding highly toxic materials.
Ketone-derived cyanohydrins are notoriously difficult to hydrate because they tend to decompose into ketones and HCN, which irreversibly poisons metal catalysts. However, cyclohexanone cyanohydrin exhibits sufficient stability to undergo direct catalytic hydration to α-hydroxyamides using highly active cationic Pt catalysts. In comparative studies, cyclohexanone cyanohydrin achieved largely improved Turnover Numbers (TONs) and proceeded smoothly at room temperature, whereas bulkier α,α-diaryl cyanohydrins rapidly decomposed and deactivated the catalyst[1].
| Evidence Dimension | Catalytic hydration viability (Pt catalysts) |
| Target Compound Data | Proceeds smoothly at room temperature with good TONs |
| Comparator Or Baseline | α,α-diaryl cyanohydrins (rapidly decompose, poison catalyst) |
| Quantified Difference | Stable enough for high-yield hydration vs. rapid catalyst deactivation |
| Conditions | Cationic Pt catalyst, room temperature |
Ensures that buyers intending to synthesize α-hydroxyamides can achieve scalable yields without prohibitive catalyst costs due to cyanide poisoning.
1-Hydroxycyclohexanecarbonitrile is the premier starting material for the Strecker-type synthesis of 1-aminocyclohexanecarboxylic acid. By starting with the pre-formed cyanohydrin, chemists can directly proceed to the amination and hydrolysis steps, bypassing the hazardous handling of cyanide salts and ensuring a more reproducible yield of the target unnatural amino acid.
Because it provides an intact, pre-functionalized cyclohexane ring, this compound is indispensable for the production of spirocyclic compounds such as the acaricide spirodiclofen and various spiro-oxazolones. Acetone cyanohydrin cannot be substituted here, as the specific spiro-cyclohexyl moiety is critical for the target molecule's biological activity and binding affinity .
Due to its favorable thermodynamic stability compared to bulkier ketone-derived cyanohydrins, 1-hydroxycyclohexanecarbonitrile is an excellent substrate for direct catalytic hydration. It is utilized in workflows employing cationic Pt or Ru catalysts to produce cyclohexyl-based α-hydroxyamides, avoiding the rapid catalyst poisoning typically seen with highly substituted or diaryl cyanohydrins [1].
Corrosive;Acute Toxic;Irritant;Environmental Hazard